(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
Beschreibung
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is a metabolite of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is formed through the hydroxylation and subsequent glucuronidation of Efavirenz .
Eigenschaften
Molekularformel |
C20H17ClF3NO9 |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-8-5-9-11(25-18(31)34-19(9,20(22,23)24)4-3-7-1-2-7)10(6-8)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19-/m0/s1 |
InChI-Schlüssel |
OURIKXWHMJZDHE-UFPCOPRLSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide involves the hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz, followed by glucuronidation. The hydroxylation reaction typically requires the presence of cytochrome P450 enzymes, particularly CYP2B6 . The glucuronidation step involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxyl group of 8-Hydroxy Efavirenz .
Industrial Production Methods
Industrial production of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to facilitate the hydroxylation and glucuronidation reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: The initial hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz.
Glucuronidation: The attachment of a glucuronic acid moiety to 8-Hydroxy Efavirenz.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2B6) and molecular oxygen.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferase (UGT) enzymes.
Major Products
The major product formed from these reactions is 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Efavirenz metabolites.
Biology: Studied for its effects on cellular metabolism, particularly in astrocytes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Efavirenz in HIV treatment.
Industry: Utilized in the development of antiretroviral drugs and in the study of drug metabolism.
Wirkmechanismus
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of Efavirenz. Efavirenz inhibits the activity of HIV-1 reverse transcriptase, preventing the replication of the virus. The hydroxylation and glucuronidation of Efavirenz to form 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide are part of the drug’s metabolic pathway, which influences its pharmacokinetics and overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy Efavirenz: The immediate precursor to 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide, formed through hydroxylation of Efavirenz.
8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz, formed through further hydroxylation.
Uniqueness
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is unique due to its glucuronidation, which increases its solubility and facilitates its excretion from the body. This modification plays a crucial role in the drug’s metabolism and clearance .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
